2-Phenylpentanoic acid

Description

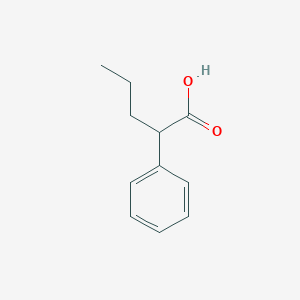

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXYKYOGGWUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286070 | |

| Record name | 2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-45-2 | |

| Record name | NSC43696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylpentanoic acid basic properties

An In-depth Technical Guide to 2-Phenylpentanoic Acid: Core Properties and Applications

Introduction

2-Phenylpentanoic acid, identified by CAS number 5558-45-2, is an aromatic carboxylic acid. Its structure features a pentanoic acid backbone with a phenyl group substituted at the alpha-carbon (position 2).[1] This structural arrangement places it within the broader class of 2-arylalkanoic acids, a motif of significant interest in medicinal chemistry. While not as widely known as some of its structural relatives, 2-phenylpentanoic acid serves as a valuable intermediate in organic synthesis and is a subject of investigation for potential biological activities.[1] Its physicochemical properties are dictated by the interplay between the hydrophobic phenyl ring and propyl chain, and the hydrophilic carboxylic acid functional group. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and safety protocols, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of 2-Phenylpentanoic acid are summarized below. These characteristics are crucial for designing experimental protocols, predicting its behavior in various solvent systems, and understanding its potential interactions in biological systems.

| Property | Value | Source |

| IUPAC Name | 2-phenylpentanoic acid | PubChem[2] |

| Synonyms | 2-Phenyl-pentanoic acid, Phenylvaleric acid | CymitQuimica[1] |

| CAS Number | 5558-45-2 | CymitQuimica[1] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[2] |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| Appearance | White to off-white solid | CymitQuimica[1] |

| Solubility | Moderately soluble in organic solvents; less soluble in water | CymitQuimica[1] |

| XLogP3-AA | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Chemical Synthesis and Reactivity

The synthesis of 2-phenylpentanoic acid can be conceptualized through established methods for creating 2-arylpropionic acids, which are structurally similar.[3] A common approach involves the alkylation of a phenylacetic acid derivative.

Conceptual Synthesis Workflow

A generalized synthetic route can be envisioned as follows:

-

Deprotonation : A strong base, such as Lithium diisopropylamide (LDA), is used to deprotonate the alpha-carbon of a phenylacetic ester, creating a nucleophilic enolate.

-

Alkylation : The enolate is then reacted with an appropriate alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane), to introduce the propyl group at the alpha-position.

-

Hydrolysis : The resulting ester is hydrolyzed under acidic or basic conditions to yield the final 2-phenylpentanoic acid product.

This workflow highlights the core logic of forming the C-C bond at the alpha position to the phenyl ring and carboxylic acid.

Caption: Conceptual workflow for the synthesis of 2-phenylpentanoic acid.

Chemical Reactivity

The reactivity of 2-phenylpentanoic acid is dominated by its carboxylic acid functional group. This group imparts acidic properties and allows for a range of chemical transformations, making it a versatile synthetic intermediate.[1] Key reactions include:

-

Esterification : Reaction with alcohols under acidic conditions to form esters.

-

Amidation : Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride), to form amides.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of 2-phenylpentanoic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the alpha-proton adjacent to the carboxylic acid and phenyl group, and the aliphatic protons of the propyl chain. The carboxylic acid proton itself would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR : The carbon NMR spectrum will show characteristic signals for the carboxyl carbon (~175-185 ppm), the aromatic carbons, and the aliphatic carbons of the pentanoic acid chain.[4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid group (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (~1700 cm⁻¹).[5]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 2-phenylpentanoic acid and for its quantification in reaction mixtures or biological matrices.

-

Column Selection : A reverse-phase column (e.g., C18) is appropriate for this non-polar compound.

-

Mobile Phase : A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of acid, such as phosphoric or formic acid to suppress ionization of the carboxyl group) is typically used.[6]

-

Isocratic or Gradient Elution : Depending on the sample matrix, either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be employed.

-

Detection : UV detection is suitable, as the phenyl group provides a strong chromophore, typically monitored around 254 nm.

-

Quantification : A calibration curve is generated using standards of known concentration to quantify the amount of 2-phenylpentanoic acid in the sample.

Caption: Standard workflow for the HPLC analysis of 2-phenylpentanoic acid.

Applications in Drug Discovery and Development

While 2-phenylpentanoic acid itself is not a known therapeutic agent, its core structure is a key building block in medicinal chemistry.[1] The 2-arylalkanoic acid motif is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[3] Therefore, derivatives of 2-phenylpentanoic acid are of interest for synthesizing novel compounds with potential pharmacological activities.[7] Its utility lies in its role as a synthetic intermediate, allowing for the introduction of various functional groups through reactions at its carboxylic acid moiety to explore structure-activity relationships (SAR) in drug discovery programs.[1][8]

Safety and Handling

Understanding the hazards associated with 2-phenylpentanoic acid is critical for its safe handling in a laboratory setting. Based on aggregated GHS data, the compound presents several risks.[2][9]

GHS Hazard Classification

| Hazard Class | GHS Statement | Pictogram |

| Skin Corrosion/Irritation | H315 : Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | Warning |

| Specific target organ toxicity | H335 : May cause respiratory irritation | Warning |

Source: PubChem, AK Scientific, Inc.[2][9]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[9][10] In case of dust formation, use an approved respirator.[11]

-

Handling : Avoid contact with skin and eyes. Do not breathe dust.[10] Use only in a well-ventilated area.[9] Wash hands thoroughly after handling.[9]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

-

First Aid Measures :

-

Skin Contact : Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

References

-

(4S)-2-methyl-4-phenyl-pentanoic acid - Optional[13C NMR] . Chemical Shifts. [Link]

-

2-Phenylpentanoic acid | C11H14O2 | CID 238995 . PubChem, National Institutes of Health. [Link]

-

(2S)-2-phenylpentanoic acid - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

2-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13462814 . PubChem, National Institutes of Health. [Link]

-

2-phenylpropionic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 . PubChem, National Institutes of Health. [Link]

-

2-Phenyllevulinic acid | C11H12O3 | CID 248480 . PubChem, National Institutes of Health. [Link]

-

2-Oxo-5-phenylpentanoic acid - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]

-

(D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues . ResearchGate. [Link]

-

2-Phenylhexanoic acid - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]

-

CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid . Pharmaffiliates. [Link]

-

2-Methylpentanoic acid . SIELC Technologies. [Link]

Sources

- 1. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Phenylpentanoic acid | C11H14O2 | CID 238995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2-Methylpentanoic acid | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to 2-Phenylpentanoic Acid: Chemical Structure, Analysis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpentanoic acid, a chiral carboxylic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structural framework, featuring a phenyl group attached to the alpha-carbon of a pentanoic acid chain, renders it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in drug discovery.[1] This guide provides a comprehensive technical overview of 2-Phenylpentanoic acid, detailing its chemical structure, analytical methodologies for its characterization, and a robust protocol for its synthesis.

Chemical Structure and Properties

2-Phenylpentanoic acid, also known by its IUPAC name 2-phenylpentanoic acid, possesses the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2] The molecule consists of a five-carbon pentanoic acid backbone with a phenyl group substituted at the second carbon position. This substitution creates a chiral center at the alpha-carbon, meaning 2-Phenylpentanoic acid exists as a pair of enantiomers.

Key Identifiers:

-

CAS Number: 5558-45-2[3]

-

Molecular Formula: C₁₁H₁₄O₂[2]

-

Molecular Weight: 178.23 g/mol [2]

-

Canonical SMILES: CCCC(C(=O)O)C1=CC=CC=C1[2]

-

InChI Key: SFXXYKYOGGWUHX-UHFFFAOYSA-N[2]

Physical Properties: 2-Phenylpentanoic acid is typically a white to off-white solid.[1] It exhibits moderate solubility in organic solvents and is less soluble in water, a characteristic attributed to its hydrophobic phenyl group.[1] The presence of the carboxylic acid functional group imparts acidic properties, allowing it to undergo typical reactions of this class of compounds, such as esterification and amidation.[1]

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |

Spectroscopic Analysis

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Phenylpentanoic acid. The following sections detail the expected spectral data based on the analysis of closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Phenylpentanoic acid is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the alpha-position, the methylene and methyl groups of the propyl chain, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

α-Methine Proton (CH): A triplet or doublet of doublets around δ 3.5 ppm, coupled to the adjacent methylene group.

-

β-Methylene Protons (CH₂): A multiplet around δ 1.8-2.0 ppm.

-

γ-Methylene Protons (CH₂): A multiplet around δ 1.3-1.5 ppm.

-

δ-Methyl Protons (CH₃): A triplet around δ 0.9 ppm.

-

Carboxylic Acid Proton (COOH): A broad singlet typically observed downfield, above δ 10 ppm.

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent used for analysis.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.

-

Carboxylic Carbonyl (C=O): A signal in the range of δ 175-185 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm.

-

α-Carbon (CH): A signal around δ 50-60 ppm.

-

Alkyl Carbons (CH₂, CH₃): Signals in the upfield region, typically between δ 10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Phenylpentanoic acid is characterized by the absorptions of the carboxylic acid and the aromatic ring. An experimental FTIR spectrum of (2S)-2-phenylpentanoic acid is available and shows key characteristic peaks.[4]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Phenylpentanoic acid is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and cleavage of the alkyl chain. PubChem provides access to a GC-MS spectrum of 2-phenylpentanoic acid.[2]

Expected Fragmentation:

-

m/z 178: Molecular ion (M⁺)

-

m/z 133: Loss of the carboxyl group (-COOH)

-

m/z 105: Phenyl-CO⁺ fragment

-

m/z 77: Phenyl cation (C₆H₅⁺)

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 2-Phenylpentanoic acid and for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of 2-Phenylpentanoic acid, often after derivatization to increase its volatility. A common derivatization method is silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

Illustrative GC-MS Protocol:

-

Derivatization: To 1 mg of 2-Phenylpentanoic acid, add 100 µL of pyridine and 100 µL of BSTFA. Heat the mixture at 70°C for 30 minutes.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of 2-Phenylpentanoic acid and is particularly well-suited for the separation of its enantiomers using a chiral stationary phase (CSP).

Achiral HPLC for Purity Assessment: A reversed-phase HPLC method can be employed to determine the purity of 2-Phenylpentanoic acid.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

-

Detection: UV at 254 nm.

Chiral HPLC for Enantiomeric Separation: The separation of the enantiomers of 2-Phenylpentanoic acid is critical for its application in drug development. This can be achieved using a chiral stationary phase. Polysaccharide-based CSPs are often effective for the resolution of aromatic carboxylic acids.[6]

Illustrative Chiral HPLC Protocol:

-

Column: A chiral column such as a Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape. A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

The workflow for developing a chiral separation method is outlined below.

Caption: Workflow for Chiral HPLC Method Development.

Synthesis of 2-Phenylpentanoic Acid

A common and effective method for the synthesis of 2-Phenylpentanoic acid is the alkylation of phenylacetonitrile followed by hydrolysis of the resulting nitrile.

Synthetic Scheme:

Caption: Synthesis of 2-Phenylpentanoic Acid.

Detailed Synthetic Protocol:

-

Alkylation of Phenylacetonitrile:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylpentanenitrile.

-

-

Hydrolysis of 2-Phenylpentanenitrile:

-

To the crude 2-phenylpentanenitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude 2-Phenylpentanoic acid can be purified by recrystallization or column chromatography.

-

Applications in Research and Drug Development

2-Phenylpentanoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural similarity to valproic acid, a well-known anticonvulsant and mood-stabilizing drug, makes it and its derivatives interesting candidates for the development of new therapeutics for neurological disorders.[7] Furthermore, derivatives of 2-phenylpentanoic acid have been investigated as potential inhibitors of HIV-1 protease, highlighting its potential in antiviral drug discovery.[8] The 2-phenylpentane scaffold, in general, has been explored for a range of biological activities, including anticancer and neuroprotective properties. As a versatile research chemical, 2-Phenylpentanoic acid provides a platform for the synthesis of novel compounds with potential therapeutic applications.[3]

Conclusion

This technical guide has provided a comprehensive overview of 2-Phenylpentanoic acid, covering its chemical structure, detailed analytical methodologies, and a practical synthetic route. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. The continued exploration of 2-Phenylpentanoic acid and its derivatives holds promise for the discovery of new and improved therapeutic agents.

References

-

ACS Publications. Inhibitors of HIV-1 Proteinase Containing 2-Heterosubstituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Enzyme Inhibition, and Antiviral Activity. Journal of Medicinal Chemistry. [Link]

-

PubMed. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. [Link]

-

SpectraBase. (2S)-2-phenylpentanoic acid - Optional[FTIR] - Spectrum. [Link]

-

Pharmaffiliates. CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

PubChem. 2-Phenylpentanoic acid. [Link]

-

Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]

-

SpectraBase. 4-Methyl-2-phenylpentanoic acid - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Chemical Procurement: L-2-Amino-5-phenyl-pentanoic Acid from China. [Link]

-

MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

-

Chiralpedia. Direct chiral HPLC separation on CSPs. [Link]

-

ResearchGate. 13 C NMR Spectra of Compounds 2a-f. [Link]

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. Pentanoic acid, phenyl ester - Optional[FTIR] - Spectrum. [Link]

-

ScienceDirect. A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. [Link]

-

MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

-

Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. [Link]

-

Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

-

PubMed. A GC/MS/MS screening method for multiple organic acidemias from urine specimens. [Link]

-

Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

-

StatPearls. Valproic Acid. [Link]

Sources

- 1. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Phenylpentanoic acid | C11H14O2 | CID 238995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. metbio.net [metbio.net]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Phenylpentanoic Acid

Core Identifier: CAS Number 5558-45-2

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Phenylpentanoic acid. It moves beyond a simple data summary to provide foundational insights into its synthesis, analysis, applications, and safe handling, grounded in established scientific principles.

2-Phenylpentanoic acid, registered under CAS number 5558-45-2, is a chiral carboxylic acid belonging to the phenylalkanoic acid class.[1] Its structure, featuring a phenyl group at the alpha-carbon of a pentanoic acid chain, makes it a valuable and versatile building block in organic synthesis.[1] The molecule's character is defined by the interplay between the hydrophobic phenyl ring and propyl chain, and the hydrophilic, acidic carboxylic acid group. This duality governs its solubility, reactivity, and potential biological interactions.

Table 1: Key Properties of 2-Phenylpentanoic Acid

| Property | Value | Source(s) |

| CAS Number | 5558-45-2 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3][6] |

| Molecular Weight | 178.23 g/mol | [3][5][6] |

| IUPAC Name | 2-phenylpentanoic acid | [1] |

| Synonyms | 2-Phenyl-pentanoic acid, Phenylvaleric acid, Benzeneacetic Acid, alpha-Propyl- | [2] |

| Appearance | White to off-white solid or crystalline powder. | [2][7] |

| Solubility | Moderately soluble in organic solvents; less soluble in water. | [2] |

| Storage | 2-8°C in a refrigerator. | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 2-arylalkanoic acids, a class to which 2-phenylpentanoic acid belongs, is a well-established area of organic chemistry. These compounds are often key intermediates for pharmaceuticals, such as the widely known NSAID Ibuprofen (2-(4-isobutylphenyl)propionic acid).[8] A common and illustrative synthetic strategy involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis.

The causality behind this experimental choice lies in the acidity of the α-proton of phenylacetonitrile. This proton can be readily abstracted by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be alkylated with an appropriate alkyl halide (in this case, a propyl halide). The resulting nitrile is then subjected to vigorous hydrolysis, typically under acidic or basic conditions, to convert the cyano group into a carboxylic acid.

Protocol: Generalized Synthesis of 2-Phenylalkanoic Acids

-

Deprotonation: Phenylacetonitrile is dissolved in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar). A strong base (e.g., sodium hydride, LDA) is added portion-wise at a controlled temperature (e.g., 0°C) to generate the carbanion.

-

Alkylation: The appropriate alkyl halide (e.g., 1-bromopropane for 2-phenylpentanoic acid) is added to the solution. The reaction is allowed to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Isolation: The reaction is quenched with water or a dilute acid. The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude 2-phenylalkanenitrile.

-

Hydrolysis: The crude nitrile is refluxed in a strong acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., aqueous NaOH) solution. The reaction progress is monitored until the nitrile is fully converted to the carboxylic acid.[8]

-

Purification: After cooling, the product is isolated. If hydrolysis was basic, the solution is acidified to precipitate the carboxylic acid. The crude acid is then collected by filtration and purified by recrystallization or column chromatography to yield the final product.

Visualization: Synthetic Workflow

Caption: Generalized workflow for the synthesis of 2-Phenylpentanoic acid.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 2-Phenylpentanoic acid is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. Given its acidic nature, reversed-phase chromatography is a highly effective method.

The core principle involves using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. To ensure the carboxylic acid is in its neutral, protonated form (-COOH) for better retention on the nonpolar column, the mobile phase is typically acidified (e.g., with phosphoric acid or formic acid).[9] Detection is commonly achieved using a UV detector, monitoring the absorbance of the phenyl group's chromophore, typically around 210 nm.[10]

Protocol: HPLC Analysis of 2-Phenylpentanoic Acid

-

Standard Preparation: A stock solution of a certified 2-Phenylpentanoic acid reference standard is prepared in a suitable solvent (e.g., acetonitrile or methanol). A series of dilutions are made to create calibration standards.

-

Sample Preparation: The sample to be analyzed is accurately weighed and dissolved in the same solvent as the standard to a known concentration. The solution may be filtered through a 0.45 µm syringe filter to remove particulates.

-

Instrument Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The ratio is optimized for ideal separation (isocratic or gradient elution).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: The calibration standards are injected first to establish a calibration curve (peak area vs. concentration). The sample is then injected, and its peak area is compared to the calibration curve to determine its purity or concentration.

Visualization: Analytical Workflow

Caption: Standard workflow for purity determination via HPLC.

Applications in Research and Drug Development

2-Phenylpentanoic acid serves primarily as a versatile research chemical and a structural intermediate for the synthesis of more complex molecules.[1][2][3] The phenylalkanoic acid motif is a common feature in many biologically active compounds, making derivatives of 2-phenylpentanoic acid objects of interest in medicinal chemistry.[1]

Its applications include:

-

Building Block: The carboxylic acid functional group can be readily converted into esters, amides, and other derivatives, providing access to a diverse range of chemical structures for materials science and pharmaceutical research.[1][2]

-

Scaffold for Drug Discovery: The 2-phenylpentane core structure is a platform for developing molecules with a wide range of biological activities, including potential anticancer, antifungal, and neuroprotective properties.[11] While 2-phenylpentanoic acid itself may not be the active agent, it serves as a crucial starting point for synthesizing libraries of related compounds for screening.

-

Chiral Synthesis: As a chiral molecule, it can be used in stereoselective synthesis and catalysis, acting as a precursor for developing enantioselective preparation methods.[1]

Safety, Handling, and Storage

Proper handling of 2-Phenylpentanoic acid is essential to ensure laboratory safety. Based on available safety data, the compound presents several hazards.

Hazard Identification:

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses that meet approved standards.[7]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat. Ensure an eyewash station and safety shower are readily accessible.

-

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12] Keep away from heat and sources of ignition.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Recommended storage temperature is between 2-8°C.[3] Segregate from incompatible materials such as strong oxidizing agents and bases.[14]

Conclusion

2-Phenylpentanoic acid (CAS 5558-45-2) is more than a catalog chemical; it is a foundational tool for chemical innovation. Its utility as a synthetic intermediate in drug discovery and materials science is well-established. A thorough understanding of its properties, synthetic routes, analytical validation, and safe handling protocols is paramount for any scientist or researcher utilizing this compound. This guide provides the necessary technical framework to employ 2-Phenylpentanoic acid effectively and safely in a professional research environment.

References

-

Pharmaffiliates. CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. [Link]

-

National Center for Biotechnology Information. 2-Phenylpentanoic acid | C11H14O2. PubChem. [Link]

-

Organic Syntheses. 2-phenylpropionic acid. [Link]

-

National Center for Biotechnology Information. 2-Methyl-2-phenylpentanoic acid | C12H16O2. PubChem. [Link]

-

University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]

-

ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

- Google Patents.

-

Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Chemical Procurement: L-2-Amino-5-phenyl-pentanoic Acid from China. [Link]

-

Shimadzu. Analytical Methods for Organic Acids. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5558-45-2 Cas No. | 2-Phenylpentanoic acid | Apollo [store.apolloscientific.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Phenylpentanoic acid | C11H14O2 | CID 238995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. shimadzu.com [shimadzu.com]

- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. ehs.berkeley.edu [ehs.berkeley.edu]

An In-depth Technical Guide to the Synthesis of 2-Phenylpentanoic Acid and Its Derivatives

This guide provides a comprehensive overview of the principal synthetic methodologies for 2-phenylpentanoic acid, a significant scaffold in medicinal chemistry. Beyond a mere recitation of procedures, this document delves into the strategic rationale behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore classical and modern synthetic routes, emphasizing reaction mechanisms, stereochemical control, and the synthesis of bioactive derivatives.

Introduction: The Significance of the 2-Arylalkanoic Acid Scaffold

2-Phenylpentanoic acid belongs to the broader class of 2-arylalkanoic acids, a privileged structural motif in pharmacology.[1][2] The most well-known members of this class are the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The biological activity of these compounds is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form.[1] 2-Phenylpentanoic acid itself serves as a valuable building block for the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4] Its structure, featuring a chiral center at the α-position to the carboxylic acid, makes its stereoselective synthesis a topic of considerable interest.

Core Synthetic Strategies

The synthesis of 2-phenylpentanoic acid can be approached through several distinct pathways, each with its own advantages and limitations. The choice of method often depends on factors such as the desired scale, cost of starting materials, and the need for stereochemical control. Here, we will discuss three primary approaches: Malonic Ester Synthesis, Synthesis via a Grignard Reagent, and Palladium-Catalyzed α-Arylation.

Malonic Ester Synthesis: The Classic Approach

The malonic ester synthesis is a robust and time-honored method for the preparation of substituted carboxylic acids.[5][6] The strategy relies on the high acidity of the α-protons of diethyl malonate, which allows for easy deprotonation and subsequent alkylation. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield the desired carboxylic acid.[7][8]

Mechanism and Rationale

The core principle of the malonic ester synthesis is the generation of a stabilized enolate from diethyl malonate. The protons on the carbon flanked by two carbonyl groups are particularly acidic (pKa ≈ 13), allowing for deprotonation with a relatively mild base like sodium ethoxide.[7][9] This prevents side reactions that might occur with stronger, less-hindered bases. The resulting enolate is an excellent nucleophile and readily undergoes an SN2 reaction with an alkyl halide.[9] For the synthesis of 2-phenylpentanoic acid, this would involve a two-step alkylation: first with a propyl halide and then with a benzyl halide (or vice-versa), followed by hydrolysis and decarboxylation. A more direct approach involves the alkylation of diethyl phenylmalonate with a propyl halide.

Experimental Protocol: Synthesis of 2-Phenylpentanoic Acid via Phenylmalonic Ester

This protocol outlines the synthesis starting from diethyl phenylmalonate and propyl bromide.

Step 1: Deprotonation

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl phenylmalonate (1.0 eq.) dropwise at room temperature.

-

Stir the mixture for 1 hour to ensure complete formation of the enolate.

Step 2: Alkylation

-

To the enolate solution, add propyl bromide (1.1 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Decarboxylation

-

After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq.) in water.

-

Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the dicarboxylic acid intermediate.

-

Heat the acidified mixture to reflux. Decarboxylation will occur, evidenced by the evolution of CO2 gas.[10][11] Continue heating until gas evolution ceases (typically 2-4 hours).

-

Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylpentanoic acid.

-

The product can be further purified by distillation or recrystallization.

Workflow for Malonic Ester Synthesis

Caption: Workflow of 2-phenylpentanoic acid synthesis via the malonic ester route.

Synthesis via Grignard Reagent

Grignard reagents are powerful nucleophiles capable of forming carbon-carbon bonds with a variety of electrophiles, including carbon dioxide.[12][13] This reactivity provides a direct route to carboxylic acids. For the synthesis of 2-phenylpentanoic acid, one could envision the reaction of a 1-phenylbutylmagnesium halide with CO2.

Mechanism and Rationale

The Grignard reagent is formed by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[12] The resulting organomagnesium species is highly reactive and will add to the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[13] The primary challenge in this approach is the preparation of the required 1-phenylbutyl halide precursor.

Experimental Protocol: Grignard Carboxylation

Step 1: Formation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromo-1-phenylbutane (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the Grignard solution in an ice-salt bath.

-

Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard reagent. A large excess of dry ice is used to minimize side reactions.

-

Continue stirring until the mixture warms to room temperature and all the dry ice has sublimated.

Step 3: Workup and Isolation

-

Slowly and carefully quench the reaction by adding a cold solution of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The product will be in the organic layer.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by distillation under reduced pressure or recrystallization.

Comparative Data for Synthetic Routes

| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Malonic Ester Synthesis | Diethyl phenylmalonate, NaOEt, Propyl bromide | 60-75 | >95 | Versatile, well-established | Multi-step, potential for side reactions |

| Grignard Synthesis | 1-Bromo-1-phenylbutane, Mg, CO₂ | 70-85 | >98 | Direct carboxylation, high yield | Moisture-sensitive, precursor availability |

| Pd-Catalyzed α-Arylation | Ethyl pentanoate, Aryl halide, Pd catalyst, Base | 80-95 | >99 | High yield, functional group tolerance | Catalyst cost, optimization required |

Palladium-Catalyzed α-Arylation of Esters

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and the palladium-catalyzed α-arylation of carbonyl compounds is a prime example.[14] This method, pioneered by Buchwald and Hartwig, allows for the direct formation of a bond between an aromatic ring and the α-carbon of an ester.[14][15]

Mechanism and Rationale

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the ester enolate and subsequent reductive elimination to form the α-aryl ester and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often giving the best results.[14][16]

Experimental Protocol: α-Arylation of Ethyl Pentanoate

Step 1: Catalyst and Reagent Preparation

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq.).

-

Add anhydrous toluene to the vessel.

Step 2: Coupling Reaction

-

To the catalyst mixture, add ethyl pentanoate (1.0 eq.) followed by bromobenzene (1.1 eq.).

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by GC-MS or LC-MS until the starting materials are consumed (typically 8-24 hours).

Step 3: Hydrolysis and Isolation

-

Cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude α-arylated ester.

-

Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., refluxing with NaOH followed by acidification).

-

Purify the final product, 2-phenylpentanoic acid, by chromatography or recrystallization.

Catalytic Cycle for α-Arylation

Caption: Simplified catalytic cycle for the Pd-catalyzed α-arylation of an ester.

Asymmetric Synthesis and Bioactive Derivatives

The development of enantioselective syntheses of 2-arylalkanoic acids is of paramount importance for the pharmaceutical industry.[1][2][17] Catalytic asymmetric methods, such as asymmetric hydrogenation, hydrovinylation, or hydroboration, can provide access to enantiomerically enriched products.[1][2][18]

Furthermore, the 2-phenylpentanoic acid core can be derivatized to create novel compounds with a range of biological activities. For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and shown to possess dual cyclooxygenase (COX) inhibitory and antibacterial properties.[19][20] The synthesis of these derivatives often starts with a functionalized 2-phenylpropionic acid, which can be prepared using the methods described above, followed by further chemical modifications.[19]

Conclusion

The synthesis of 2-phenylpentanoic acid and its derivatives can be accomplished through a variety of effective methods. While classical approaches like the malonic ester synthesis remain valuable for their versatility, modern palladium-catalyzed reactions offer high efficiency and functional group tolerance. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the need for stereocontrol. This guide provides the foundational knowledge and practical protocols to enable scientists to make informed decisions and successfully synthesize these important chemical entities.

References

-

Raj, R., & Singh, P. (2009). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]

-

PubMed. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. Journal of Organic Chemistry. [Link]

-

Burgess, K., & Moye-Sherman, D. (1998). preparation of optically enriched 2-aryl propionic acids by a catalytic asymmetric hydroboration–homologation sequence. Chemical Communications. [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic...). ResearchGate. [Link]

-

Yusuf, M., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 934-945. [Link]

-

Lunn, H. (2012). Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). RSC Blogs. [Link]

-

Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-phenylpropionic acid. Organic Syntheses. [Link]

-

University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

-

ResearchGate. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. ResearchGate. [Link]

-

Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Online Chemistry Notes. [Link]

-

Fleischer, I., & Dauth, K. (2017). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 22(7), 1060. [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

-

Doubtnut. (n.d.). Show how 5-phenylpentanoic acid can be made by the malonic ester synthesis. Doubtnut. [Link]

-

Caligiana, A., et al. (2023). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem, 88(5), e202300213. [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

-

CRIPS. (2022). Research Article. CRIPS, 16(5). [Link]

-

Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407. [Link]

- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpentanoic acid. PubChem Compound Database. [Link]

-

Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. Pharmaffiliates. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Zhang, P., et al. (2022). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Chemical Science, 13(24), 7234–7240. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. [Link]

-

Organic Reactions. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Reactions. [Link]

-

Lee, K., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 27(15), 4994. [Link]

-

National Center for Biotechnology Information. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubMed Central. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of α-arylated esters from aryl halides. ResearchGate. [Link]

Sources

- 1. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Decarboxylation [organic-chemistry.org]

- 11. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 15. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 17. blogs.rsc.org [blogs.rsc.org]

- 18. Catalytic asymmetric carbon–carbon bond forming reactions: preparation of optically enriched 2-aryl propionic acids by a catalytic asymmetric hydroboration–homologation sequence† - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 2-Phenylalkanoic Acids

Abstract

Derivatives of 2-phenylpropionic acid, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs), are a cornerstone of analgesic, anti-inflammatory, and antipyretic therapy.[1] This technical guide provides a comprehensive examination of their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[1] By delving into the downstream effects of this inhibition on prostaglandin synthesis, this document offers a detailed perspective for researchers, scientists, and professionals engaged in drug development. Furthermore, this guide explores emerging biological activities, including anticancer and antibacterial properties, and provides detailed protocols for evaluating these effects.

Introduction: The Chemical Significance of the 2-Phenylalkanoic Acid Scaffold

The 2-phenylalkanoic acid scaffold, particularly its 2-phenylpropionic acid subset (commonly known as "profens"), is a foundational structure in modern medicinal chemistry.[1] Compounds such as Ibuprofen, Naproxen, and Ketoprofen are household names, recognized for their potent anti-inflammatory, analgesic, and antipyretic effects.[2][3] The biological activity of these molecules stems primarily from their ability to inhibit prostaglandin biosynthesis.[3] They achieve this by blocking the action of cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandin precursors.[1][4]

The core structure, featuring a carboxylic acid group, is considered an essential pharmacophore for COX inhibition.[4] While this class of drugs is well-established, research continues to uncover novel activities and develop derivatives with improved efficacy and safety profiles, including dual-action agents that combine anti-inflammatory properties with other therapeutic effects like antimicrobial activity.[4][5]

Primary Biological Activity: Anti-inflammatory and Analgesic Effects

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The hallmark of 2-phenylalkanoic acids is their inhibition of the two COX isoenzymes, COX-1 and COX-2.[1]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as protecting the gastrointestinal lining and maintaining kidney function.[2]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary mediator of prostaglandins involved in pain and inflammation.[2]

Most traditional NSAIDs, including ibuprofen and ketoprofen, are non-selective inhibitors of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for their desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is linked to common side effects, most notably gastrointestinal distress.[2] This understanding has driven the development of COX-2 selective inhibitors, although some have been associated with cardiovascular risks.[2]

Signaling Pathway

The inhibition of COX enzymes disrupts the arachidonic acid cascade, preventing the synthesis of prostaglandins (PGs) and thromboxanes (TXs) that mediate inflammation, pain, and fever.

Comparative COX Inhibition Data

The relative inhibitory potency of different 2-phenylalkanoic acid derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic window.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Ibuprofen | Data unavailable in search results | Data unavailable in search results | Non-selective |

| Naproxen | Data unavailable in search results | Data unavailable in search results | Non-selective |

| Ketoprofen | Data unavailable in search results | Data unavailable in search results | Non-selective |

| Compound 6h[4] | 3.52 | 0.24 | 14.67 |

| Compound 6l[4] | 6.81 | 0.46 | 14.80 |

| Nimesulide (Control) | 89.13 | 0.22 | 405.14 |

| (Note: Data for specific well-known profens were not available in the provided search results. Data for novel derivatives from a cited study are included for illustrative purposes.[4][5]) |

Emerging Biological Activities

Beyond their established role as NSAIDs, derivatives of the 2-phenylalkanoic acid scaffold have demonstrated a range of other promising biological activities.

Anticancer Activity

Several studies have reported that arylpropionic acid derivatives possess anticancer properties.[2][3] The proposed mechanisms are varied and may include the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways critical for tumor growth. Some derivatives have been synthesized and evaluated as anticancer agents, showing potential for further development.[3]

Antibacterial Activity

A significant area of recent research involves the synthesis of 2-phenylpropionic acid derivatives with dual COX inhibitory and antibacterial functions.[4] This approach is highly relevant for treating infections where inflammation is a key component.[4] Certain novel derivatives have shown promising antibacterial activity against various strains when compared to standard antibiotics like chloramphenicol.[4][5] This dual-action capability could offer enhanced therapeutic benefits and better patient compliance by addressing both infection and inflammation simultaneously.[4][5]

Other Activities

The versatility of the arylpropionic acid structure has led to the exploration of other potential therapeutic uses, including anticonvulsant and antifungal activities.[2][3][6][7] For instance, certain prenylated derivatives have displayed antiplasmodial and trypanocidal properties.[6][7]

Experimental Methodologies

Evaluating the biological activity of 2-phenylalkanoic acid derivatives requires a combination of in vitro and in vivo assays. The following protocols represent standard methodologies in the field.

General Workflow for Activity Screening

A typical workflow for discovering and validating novel 2-phenylalkanoic acid derivatives involves synthesis, in vitro screening for primary activity and toxicity, and subsequent in vivo validation of lead compounds.

Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ value of a test compound against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitors (e.g., Ibuprofen, Nimesulide)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA-based prostaglandin screening kit or colorimetric assay)

-

96-well microplate and plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitor in an appropriate solvent (e.g., DMSO).

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, the COX-1 or COX-2 enzyme, and the test compound dilution. Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Stop Reaction: After a specific incubation period (e.g., 10 minutes), stop the reaction using a suitable agent (e.g., HCl).

-

Quantify Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE₂) produced using an appropriate detection kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol: In Vitro MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of compounds on cell lines, a crucial step in evaluating the therapeutic index.

Objective: To determine the CC₅₀ (50% cytotoxic concentration) of a test compound.

Materials:

-

Mammalian cell line (e.g., HepG2 for liver toxicity studies)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates and incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells for a vehicle control (solvent only) and a positive control (known cytotoxic agent).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ value.

Conclusion and Future Perspectives

The 2-phenylalkanoic acid scaffold remains a highly valuable and versatile platform in drug discovery. While its primary application as an anti-inflammatory agent through COX inhibition is well-established, the exploration of novel derivatives continues to yield compounds with exciting new properties, including dual antibacterial and anticancer activities. Future research will likely focus on refining the structure-activity and structure-toxicity relationships to design next-generation therapeutics with enhanced potency, improved safety profiles, and multi-target functionalities.[8] The integration of computational methods like molecular docking with traditional screening assays will be instrumental in accelerating the discovery of these advanced agents.[9]

References

- BenchChem. (n.d.). 2-Phenylpropionic acid | 2328-24-7. Benchchem.

-

Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. A. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846–1861. Retrieved from [Link]

-

Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. A. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Retrieved from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]

- Grokipedia. (2026). Phenyl alkanoic acids. Grokipedia.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

Williamson, G. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Critical Reviews in Food Science and Nutrition, 63(24), 6681-6713. Retrieved from [Link]

-

Poon, K. L., O'Brien, P. J., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-216. Retrieved from [Link]

- Wikipedia. (n.d.). Phenyl alkanoic acids. Wikipedia.

-

Olivera, E. R., Miñambres, B., García, B., Muñiz, C., Moreno, M. A., & Luengo, J. M. (2001). Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications. Molecular Microbiology, 40(1), 136-150. Retrieved from [Link]

-

Shahidi, F., & Yeo, J. (2018). Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review. International Journal of Molecular Sciences, 19(6), 1573. Retrieved from [Link]

- GERLI. (n.d.). Phenyl and Benzoic Alkanoic Acids. Cyberlipid.

-

Zhang, Y., Chen, Y., Wei, Z., Ju, Y., & Li, Y. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]

- 7. Phenyl alkanoid acids | Cyberlipid [cyberlipid.gerli.com]

- 8. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenylpentanoic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2-phenylpentanoic acid core, a seemingly simple structural motif, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a lipophilic phenyl group and a ionizable carboxylic acid moiety provides a versatile platform for the design of novel therapeutics targeting a diverse range of biological entities. This technical guide delves into the multifaceted role of 2-phenylpentanoic acid as a building block in drug discovery, providing a comprehensive overview of its synthesis, derivatization, and application in the development of potent and selective therapeutic agents. We will explore its utility in the design of HIV-1 protease inhibitors and anticancer agents, supported by detailed experimental protocols and an in-depth analysis of structure-activity relationships (SAR). This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry and academia, offering both foundational knowledge and practical insights to leverage the full potential of this remarkable scaffold.

Introduction: The Phenylalkanoic Acid Motif as a Privileged Structure

In the landscape of drug discovery, "privileged structures" are molecular frameworks that can provide potent and selective ligands for a range of different biological targets through judicious modification of functional groups.[1][2] The phenylalkanoic acid scaffold, to which 2-phenylpentanoic acid belongs, is a prime example of such a privileged structure. The presence of an aromatic ring offers a handle for a multitude of synthetic transformations, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a target protein. Simultaneously, the carboxylic acid group provides a critical anchor for hydrogen bonding and salt bridge formation, common interactions in ligand-receptor binding.[3]

The versatility of the 2-phenylpentanoic acid scaffold lies in its ability to be readily derivatized at multiple positions:

-

The Phenyl Ring: Substitution on the aromatic ring can modulate lipophilicity, electronic properties, and provide vectors for interaction with specific sub-pockets of a binding site.

-

The Alkyl Chain: The length and branching of the alkyl chain can influence the overall conformation and steric bulk of the molecule, impacting its fit within a target's active site.

-

The Carboxylic Acid: This functional group can be converted to esters, amides, or other bioisosteres to alter pharmacokinetic properties and explore different binding interactions.

This guide will focus on two key therapeutic areas where the 2-phenylpentanoic acid scaffold has shown significant promise: antiviral (specifically as HIV-1 protease inhibitors) and anticancer agents.

Synthesis of 2-Phenylpentanoic Acid and Its Derivatives: A Practical Approach

A robust and scalable synthetic route is paramount for the successful application of a building block in a drug discovery program. A common and efficient method for the synthesis of 2-phenylpentanoic acid and its analogs is the alkylation of phenylacetonitrile, followed by hydrolysis of the nitrile to the carboxylic acid.[4][5] This approach offers the flexibility to introduce a variety of alkyl chains.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process:

Sources

- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

Introduction: The Structural Scaffold and Its Pharmacokinetic Implications

An In-depth Technical Guide to the Pharmacokinetics of 2-Phenylpentanoic Acid Analogues